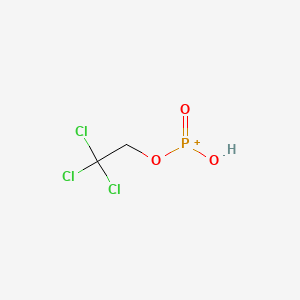
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is a chemical compound with the molecular formula C2H2Cl3O2P. This compound is known for its unique structure, which includes a phosphorus atom bonded to a hydroxy group, an oxo group, and a 2,2,2-trichloroethoxy group. It is used in various scientific research applications due to its reactivity and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2,2,2-trichloroethanol (C2H3Cl3O). The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
POCl3+C2H3Cl3O→C2H2Cl3O2P+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium exerts its effects involves its ability to interact with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with other molecules, while the 2,2,2-trichloroethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylbutyl phosphonium: This compound has a similar phosphorus center but different substituents, leading to different reactivity and applications.
Tris(2,2,2-trichloroethoxy)iron(III): This compound contains the same 2,2,2-trichloroethoxy group but is coordinated to an iron center instead of phosphorus.
Uniqueness
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
34461-48-8 |
|---|---|
Molekularformel |
C2H3Cl3O3P+ |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium |
InChI |
InChI=1S/C2H2Cl3O3P/c3-2(4,5)1-8-9(6)7/h1H2/p+1 |
InChI-Schlüssel |
ATFXCZWOYKAJCW-UHFFFAOYSA-O |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


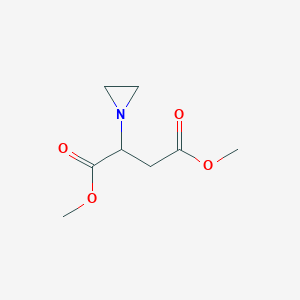
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
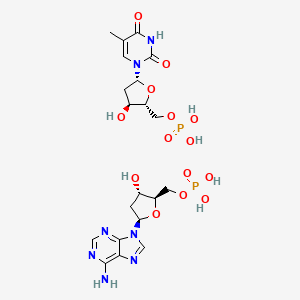
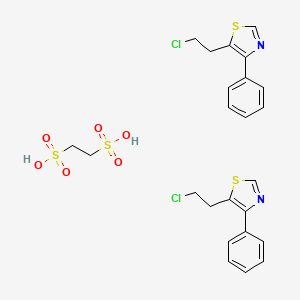
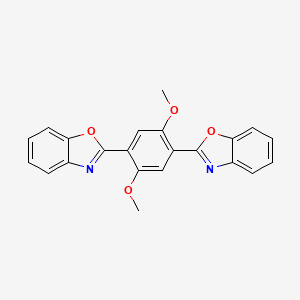
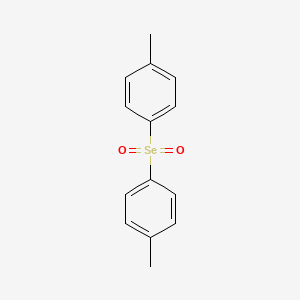
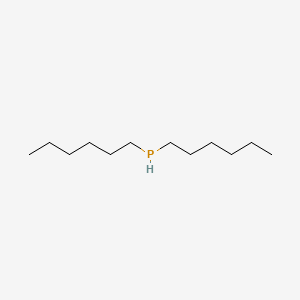
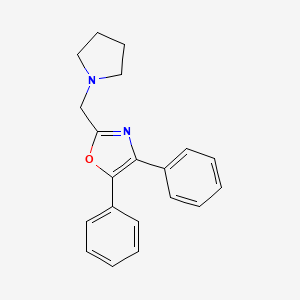
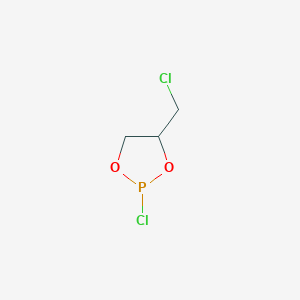

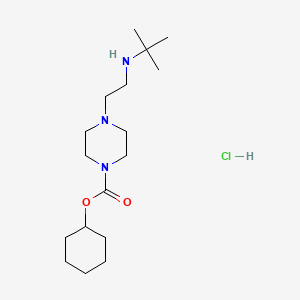
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)

